2-(Piperazin-1-yl)cyclopentan-1-ol
Overview
Description
“2-(Piperazin-1-yl)cyclopentan-1-ol” is a chemical compound with the linear formula C9H19O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OC@H[C@@H]1N2CCNCC2.Cl
. The InChI key for this compound is QKAAMRXVPYMFCW-VTLYIQCISA-N
.
Physical and Chemical Properties Analysis
The compound “this compound” is a solid . Its molecular weight is 170.25 .
Scientific Research Applications
Synthesis and Structural Analysis
A study involving the synthesis and structural analysis of heterocyclic compounds related to 2-(Piperazin-1-yl)cyclopentan-1-ol revealed the successful creation and characterization of new compounds. These compounds, obtained through multistep synthesis, were analyzed using techniques such as IR, NMR, and X-ray diffraction. This research is significant in understanding the molecular structure and properties of these compounds, potentially leading to novel applications in various fields (Lv et al., 2019).
Anticancer and Antimicrobial Applications
The anticancer potential of this compound derivatives was explored in a study where synthesized compounds showed promising activities against human bone cancer cell lines. The study also included molecular docking investigations to understand their potential antiviral activity, providing insights into the potential therapeutic applications of these compounds in oncology (Rajkumar et al., 2014). Additionally, novel derivatives of this compound demonstrated significant antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Mekky & Sanad, 2020).
Antidiabetic and Antifungal Research
In the field of diabetes research, derivatives of this compound were identified as new antidiabetic compounds. Studies have demonstrated their effectiveness in improving glucose tolerance in type II diabetes rat models. This highlights the potential of these compounds in developing new treatments for diabetes (Le Bihan et al., 1999). Furthermore, a series of these derivatives exhibited significant antifungal activity against various fungal cultures, making them potential candidates for antifungal therapies (Upadhayaya et al., 2004).
Pharmaceutical and Agrochemical Potential
The structural analysis of this compound derivatives has revealed their potential for use as starting materials in pharmaceutical and agrochemical applications. These analyses, including hydrogen bonding and π–π stacking interactions, provide a foundation for exploring the practical applications of these compounds in various industries (Xu & Jing, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-piperazin-1-ylcyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZKFNUJXUUPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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